molecular formula C11H19Cl2N3O B1521147 3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1181457-95-3

3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

Cat. No. B1521147
CAS RN: 1181457-95-3
M. Wt: 280.19 g/mol
InChI Key: CXWFDVYSMUQVLD-UHFFFAOYSA-N
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Description

3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is a chemical compound with the molecular formula C11H17N3O•2HCl and a molecular weight of 280.19 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with an amino group and a dimethylaminoethyl group attached . The exact geometries and bond interactions would require more detailed study .


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources .

Scientific Research Applications

1. Polymer Science and Micellization

A study by Bütün et al. (2001) on the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers showcases the potential of related compounds in polymer science. The research demonstrates how novel cationic diblock copolymers can be synthesized and used for reversible pH-, salt-, and temperature-induced micellization in aqueous media. This application is crucial for developing responsive materials for various industries, including drug delivery systems and nanotechnology (Bütün, Armes, & Billingham, 2001).

2. Antitumor Activity

Compounds structurally similar to 3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride have been explored for their antitumor properties. Denny et al. (1987) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, finding that certain substitutions on the acridine core could influence antitumor activity, particularly against solid tumors. This research underscores the importance of chemical modifications in developing effective anticancer drugs (Denny, Atwell, Rewcastle, & Baguley, 1987).

3. Enzyme-responsive Biodegradable Materials

Fan et al. (2000) synthesized polyesteramides containing peptide linkages, showing that the nature of amino acid residues in polymer chains could influence their enzymatic degradation rates. This research is pertinent to the development of biodegradable materials with potential agricultural or biomedical applications, demonstrating how modifications at the molecular level can tailor the degradation properties of polymers (Fan, Kobayashi, & Kise, 2000).

4. Antimicrobial Agents

Ghorab et al. (2017) synthesized and evaluated a new series of compounds for their antimicrobial activity, showing that structural derivatives similar to this compound could have significant antibacterial and antifungal effects. These findings highlight the potential of such compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is not specified in the available resources. It’s often used for proteomics research .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, and calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9;;/h3-5,8H,6-7,12H2,1-2H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWFDVYSMUQVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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